ethyl 2-({(2E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl}amino)-4-phenylthiophene-3-carboxylate
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Overview
Description
ETHYL 2-[(2E)-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-ENAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiophene ring, a dimethylamino group, and a phenyl group, making it a subject of interest in photophysical and chemical research.
Preparation Methods
The synthesis of ETHYL 2-[(2E)-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-ENAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, followed by coupling reactions to form the final product. Common reaction conditions include the use of solvents like ethanol and ethylene glycol, and catalysts such as colloidal silver nanoparticles .
Chemical Reactions Analysis
ETHYL 2-[(2E)-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-ENAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reducing agents can convert the compound into reduced forms.
Scientific Research Applications
ETHYL 2-[(2E)-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-ENAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used in the study of photophysical properties and intramolecular charge transfer (ICT) phenomena.
Biology: The compound’s interaction with biological molecules is of interest for understanding cellular processes.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs), sensors, and fluorescent dyes.
Mechanism of Action
The mechanism of action of ETHYL 2-[(2E)-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-ENAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE involves its ability to undergo intramolecular charge transfer (ICT). This process is influenced by the substituent effect, solvent polarity, and temperature. The compound’s photophysical properties, such as fluorescence and absorption spectra, are key indicators of its activity .
Comparison with Similar Compounds
ETHYL 2-[(2E)-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-ENAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE can be compared with other chalcone derivatives, such as:
(2E)-3-[4-(DIMETHYLAMINO)PHENYL]-1-(NAPHTHALEN-1-YL)PROP-2-EN-1-ONE: Similar in structure but with different photophysical properties.
(2E)-3-[4-(DIMETHYLAMINO)PHENYL]-1-(PHENYL)PROP-2-EN-1-ONE: Another chalcone derivative with distinct chemical behavior. The uniqueness of ETHYL 2-[(2E)-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-ENAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE lies in its specific structural arrangement and the resulting photophysical properties.
Properties
Molecular Formula |
C24H24N2O3S |
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Molecular Weight |
420.5 g/mol |
IUPAC Name |
ethyl 2-[[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]amino]-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C24H24N2O3S/c1-4-29-24(28)22-20(18-8-6-5-7-9-18)16-30-23(22)25-21(27)15-12-17-10-13-19(14-11-17)26(2)3/h5-16H,4H2,1-3H3,(H,25,27)/b15-12+ |
InChI Key |
NPCVYDJMTFYRML-NTCAYCPXSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)/C=C/C3=CC=C(C=C3)N(C)C |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C=CC3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
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